molecular formula C12H7ClO4 B15066268 1,8-Naphthalenedicarboxylic acid, 4-chloro- CAS No. 13577-46-3

1,8-Naphthalenedicarboxylic acid, 4-chloro-

Cat. No.: B15066268
CAS No.: 13577-46-3
M. Wt: 250.63 g/mol
InChI Key: OESMXMMJMGTCAJ-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1,8-dicarboxylic acid is an organic compound with the molecular formula C12H7ClO4. It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 4th position and carboxylic acid groups at the 1st and 8th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloronaphthalene-1,8-dicarboxylic acid typically involves the chlorination of naphthalene-1,8-dicarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the 4th position of the naphthalene ring .

Industrial Production Methods: Industrial production of 4-chloronaphthalene-1,8-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols .

Scientific Research Applications

4-Chloronaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloronaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Chloronaphthalene-1,8-dicarboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

13577-46-3

Molecular Formula

C12H7ClO4

Molecular Weight

250.63 g/mol

IUPAC Name

4-chloronaphthalene-1,8-dicarboxylic acid

InChI

InChI=1S/C12H7ClO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17)

InChI Key

OESMXMMJMGTCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Cl

Origin of Product

United States

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